molecular formula C23H25N3O3 B4471569 3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B4471569
M. Wt: 391.5 g/mol
InChI Key: SSKCDTUANZHXHS-UHFFFAOYSA-N
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Description

3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18959167 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Similar compounds have been found to influence various cellular processes, including signal transduction and metabolic pathways . The downstream effects of these changes can include altered cell function and response to stimuli.

Result of Action

The compound has been shown to have cytotoxic potential against certain leukemia cell lines . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Properties

IUPAC Name

3-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(26-22(28)19-9-5-6-10-20(19)24-23(26)29)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKCDTUANZHXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
Reactant of Route 6
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3-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.